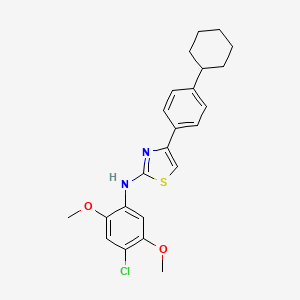
(5E)-5-(3-nitrobenzylidene)-2-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5E)-5-(3-nitrobenzylidene)-2-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic molecule It features a complex structure with multiple functional groups, including a nitro group, a benzylidene moiety, and an imidazol-4-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-nitrobenzylidene)-2-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed
Reduction: Reduction of the nitro group can yield an amino derivative.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, leading to a range of substituted derivatives.
科学研究应用
Chemistry
In chemistry, (5E)-5-(3-nitrobenzylidene)-2-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
作用机制
The mechanism by which (5E)-5-(3-nitrobenzylidene)-2-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and imidazol-4-one core are likely involved in these interactions, potentially through hydrogen bonding or electronic effects.
相似化合物的比较
Similar Compounds
- (5E)-5-(3-nitrobenzylidene)-2-phenyl-3-(methylamino)-3,5-dihydro-4H-imidazol-4-one
- (5E)-5-(4-nitrobenzylidene)-2-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one
Uniqueness
Compared to similar compounds, (5E)-5-(3-nitrobenzylidene)-2-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one is unique due to the specific positioning of the nitro group and the phenylamino substituent
属性
分子式 |
C22H16N4O3 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
(5E)-3-anilino-5-[(3-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C22H16N4O3/c27-22-20(15-16-8-7-13-19(14-16)26(28)29)23-21(17-9-3-1-4-10-17)25(22)24-18-11-5-2-6-12-18/h1-15,24H/b20-15+ |
InChI 键 |
HJCINLAINBBZHZ-HMMYKYKNSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N2NC4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15008864.png)

![1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15008896.png)
![3-chloro-N-(2,3-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15008908.png)

![5-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008916.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]piperidine-4-carbohydrazide](/img/structure/B15008919.png)
![2-{(Z)-1-[2-(allyloxy)-3,5-dibromophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B15008926.png)

![[5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester](/img/structure/B15008940.png)
![2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B15008944.png)
![3,4-dimethoxy-N'-[oxo(pyrrolidin-1-yl)acetyl]benzohydrazide](/img/structure/B15008957.png)
![2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15008963.png)
![1-Acetyl-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B15008966.png)
